4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile 4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile
Brand Name: Vulcanchem
CAS No.: 1443981-26-7
VCID: VC4482438
InChI: InChI=1S/C12H11N3O/c1-15-7-11(8-16)12(14-15)10-4-2-9(6-13)3-5-10/h2-5,7,16H,8H2,1H3
SMILES: CN1C=C(C(=N1)C2=CC=C(C=C2)C#N)CO
Molecular Formula: C12H11N3O
Molecular Weight: 213.24

4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile

CAS No.: 1443981-26-7

Cat. No.: VC4482438

Molecular Formula: C12H11N3O

Molecular Weight: 213.24

* For research use only. Not for human or veterinary use.

4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile - 1443981-26-7

Specification

CAS No. 1443981-26-7
Molecular Formula C12H11N3O
Molecular Weight 213.24
IUPAC Name 4-[4-(hydroxymethyl)-1-methylpyrazol-3-yl]benzonitrile
Standard InChI InChI=1S/C12H11N3O/c1-15-7-11(8-16)12(14-15)10-4-2-9(6-13)3-5-10/h2-5,7,16H,8H2,1H3
Standard InChI Key HTFIXRFWCOYRJM-UHFFFAOYSA-N
SMILES CN1C=C(C(=N1)C2=CC=C(C=C2)C#N)CO

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound is systematically named 4-[4-(hydroxymethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile (IUPAC) and is recognized by the CAS Registry Number 1443981-26-7 . Alternative designations include THC98126 and EN300-128864, as cataloged in PubChem .

Molecular Formula and Weight

The molecular formula is C₁₂H₁₁N₃O, with a calculated molecular weight of 213.23 g/mol . The structure comprises a benzonitrile group (C₆H₄CN) bonded to a 1-methylpyrazole ring substituted with a hydroxymethyl (-CH₂OH) moiety at the 4-position .

Spectroscopic and Computational Data

  • SMILES Notation: CN1C=C(C(=N1)C2=CC=C(C=C2)C#N)CO .

  • InChI Key: HTFIXRFWCOYRJM-UHFFFAOYSA-N .

  • 3D Conformer: PubChem provides an interactive model highlighting the planar pyrazole ring and the spatial orientation of the hydroxymethyl group .

Synthesis and Manufacturing Processes

Key Synthetic Routes

The compound is synthesized via Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction between boronic acids and aryl halides. A representative protocol from patent literature involves:

Process Optimization

Recent advancements replace traditional solvents (THF-water) with acetonitrile-water biphasic systems, simplifying isolation by leveraging phase separation . Additionally, activated carbon treatment during purification reduces palladium residues to <10 ppm, critical for pharmaceutical intermediates .

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

The compound serves as a precursor to 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile, a key intermediate in androgen receptor modulators . For example, IL238044A describes its use in synthesizing (S)-3-acetyl-N-(1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)propan-2-yl)-1H-pyrazole-5-carboxamide, a candidate for metabolic disorder therapeutics .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, ethanol) but poorly soluble in water .

  • Stability: Susceptible to hydrolysis under strongly acidic or basic conditions due to the nitrile and hydroxymethyl groups .

Spectral Profiles

  • NMR (¹H): Peaks at δ 7.64–7.72 ppm (aromatic protons), δ 5.14–5.23 ppm (hydroxymethyl -CH₂OH), and δ 3.58 ppm (N-methyl group) .

  • Mass Spectrometry: ESI-MS shows a dominant [M+H]⁺ ion at m/z 214.1 .

Future Directions and Research Gaps

unexplored Therapeutic Applications

Given the success of pyrazole derivatives in kinase inhibition, further studies could explore this compound’s potential in cancer therapy or inflammatory diseases .

Green Chemistry Innovations

Developing biocatalytic routes or flow chemistry protocols could reduce reliance on palladium catalysts and improve sustainability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator